

An In-depth Technical Guide to 2-(2-Methoxyphenyl)oxirane

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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)oxirane

Cat. No.: B139928

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(2-Methoxyphenyl)oxirane**, detailing its chemical properties, synthesis, core reactivity, and applications in drug development. The information is intended to support researchers in synthetic chemistry and medicinal chemistry by consolidating key technical data and experimental procedures.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2-(2-methoxyphenyl)oxirane**.^[1] It is also commonly known as o-methoxystyrene oxide. This compound is a chiral epoxide, and its enantiomers are valuable synthons in asymmetric synthesis.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties for **2-(2-Methoxyphenyl)oxirane** is presented below.^[1]

Property	Value	Source
IUPAC Name	2-(2-methoxyphenyl)oxirane	PubChem[1]
CAS Number	62717-78-6 (racemate)	PubChem[1]
874980-60-6 ((2S)-enantiomer)	ChemShuttle	
Molecular Formula	C ₉ H ₁₀ O ₂	PubChem[1]
Molecular Weight	150.17 g/mol	PubChem[1]
Appearance	Colorless liquid	ChemShuttle
Solubility	Moderately soluble in non-polar organic solvents	ChemShuttle
Storage	Sensitive to moisture and temperature. Store in a dry environment at -10°C to 0°C.	ChemShuttle
Primary Hazards	Irritant, Health Hazard	PubChem[1]
GHS Statements	H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled H341: Suspected of causing genetic defects H351: Suspected of causing cancer	PubChem[1]

Synthesis of 2-(2-Methoxyphenyl)oxirane

The synthesis of **2-(2-Methoxyphenyl)oxirane** can be achieved via the intramolecular cyclization of a corresponding halohydrin. The following protocol is based on a standard laboratory procedure.[2]

Experimental Protocol: Synthesis

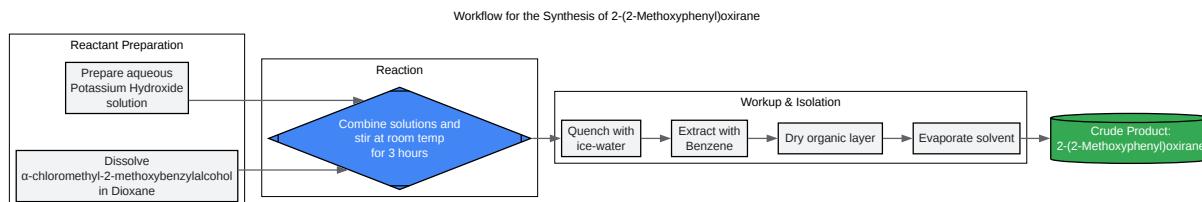
Reaction: Intramolecular Williamson ether synthesis from α -chloromethyl-2-methoxybenzylalcohol.

Materials:

- α -chloromethyl-2-methoxybenzylalcohol (crude oil, 1.4 g)
- Dioxane (12 ml)
- Potassium hydroxide (840 mg)
- Deionized water (5 ml)
- Benzene (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate
- Ice

Procedure:

- Dissolve 1.4 g of crude α -chloromethyl-2-methoxybenzylalcohol in 12 ml of dioxane in a round-bottom flask.
- In a separate beaker, prepare a solution of 840 mg of potassium hydroxide in 5 ml of water.
- Add the potassium hydroxide solution to the dioxane solution.
- Stir the mixture vigorously at room temperature for 3 hours.
- Pour the reaction mixture into ice water.
- Extract the aqueous mixture with benzene.
- Dry the organic extract over an anhydrous drying agent (e.g., MgSO_4).
- Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product, **2-(2-methoxyphenyl)oxirane**.



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A flowchart illustrating the synthesis of **2-(2-methoxyphenyl)oxirane**.

Core Reactivity: Regioselective Ring-Opening

The high ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this reaction is critically dependent on the reaction conditions (acidic vs. basic/neutral), a foundational concept in epoxide chemistry.[3][4][5]

Mechanistic Pathways

- **Base-Catalyzed/Neutral Conditions (S_N2 Pathway):** Under basic or neutral conditions, the reaction proceeds via a classic S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For **2-(2-methoxyphenyl)oxirane**, this is the terminal methylene carbon (C3). This pathway results in an inversion of stereochemistry at the site of attack.[3][5]
- **Acid-Catalyzed Conditions (S_N1 -like Pathway):** In the presence of an acid catalyst, the epoxide oxygen is protonated, forming a better leaving group. The C-O bonds are weakened, and the nucleophile attacks the carbon atom that can best stabilize the developing partial positive charge. In this case, the benzylic carbon (C2) is more substituted and can better stabilize a carbocation-like transition state. This pathway has significant S_N1 character.[4][6]

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